[(5-Bromothiophen-2-yl)methyl](ethyl)aminehydrochloride
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Overview
Description
(5-Bromothiophen-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C7H10BrNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group at the 2-position, and an ethylamine group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylaminehydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of the Methyl Group: The brominated thiophene is then subjected to a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Ethylamine Group: The resulting intermediate is reacted with ethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (5-Bromothiophen-2-yl)methylaminehydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)methylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: De-brominated thiophene derivatives and reduced thiophene rings.
Scientific Research Applications
(5-Bromothiophen-2-yl)methylaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The ethylamine group can form hydrogen bonds with target molecules, enhancing its interaction and efficacy.
Comparison with Similar Compounds
(5-Bromothiophen-2-yl)methylaminehydrochloride can be compared with other similar compounds, such as:
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
(5-Bromothiophen-2-yl)methylamine hydrochloride: Contains a methoxyethyl group, leading to different chemical properties and uses.
5-Bromothiophen-2-ylmethylamine: Lacks the ethylamine group, resulting in distinct reactivity and applications.
The uniqueness of (5-Bromothiophen-2-yl)methylaminehydrochloride lies in its specific combination of functional groups, which confer unique chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H11BrClNS |
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Molecular Weight |
256.59 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-2-9-5-6-3-4-7(8)10-6;/h3-4,9H,2,5H2,1H3;1H |
InChI Key |
XPPQJODHBTWDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(S1)Br.Cl |
Origin of Product |
United States |
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